![molecular formula C15H22N4O2S B2901304 [4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone CAS No. 2415634-80-7](/img/structure/B2901304.png)
[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone, also known as DTMM, is a chemical compound that has shown promising results in scientific research. DTMM is a heterocyclic compound that contains two morpholine rings and two thiomorpholine rings. It is a synthetic compound that has been developed for use in various scientific applications.
作用機序
The exact mechanism of action of [4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is not fully understood. However, it is believed to work by inhibiting certain enzymes and pathways that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. It has also been found to reduce inflammation and oxidative stress in cells.
実験室実験の利点と制限
[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. It is also stable and has a long shelf life, which makes it ideal for use in long-term experiments. However, one limitation of this compound is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
将来の方向性
There are several future directions for research on [4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone. One area of research could be to study its potential use as a treatment for various types of cancer. Another area of research could be to study its anti-inflammatory and anti-oxidant properties and its potential use in treating inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion
In conclusion, this compound is a promising synthetic compound that has shown potential in various scientific applications. It has been studied extensively for its anti-cancer, anti-inflammatory, and anti-oxidant properties. While more research is needed to fully understand its properties and potential applications, this compound has the potential to be a valuable tool in scientific research.
合成法
[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone is synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 2,6-dimethylpyrimidine-4-carbaldehyde and morpholine in the presence of a catalyst. This reaction forms a pyrimidinyl morpholine intermediate. The intermediate is then reacted with thiomorpholine in the presence of a reducing agent to form this compound.
科学的研究の応用
[4-(2,6-Dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone has been studied extensively in scientific research and has shown potential in various applications. It has been found to have anti-cancer properties and has been studied as a potential treatment for various types of cancer. It has also been studied for its potential use as an anti-inflammatory and anti-oxidant agent.
特性
IUPAC Name |
[4-(2,6-dimethylpyrimidin-4-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2S/c1-11-9-14(17-12(2)16-11)19-3-6-21-13(10-19)15(20)18-4-7-22-8-5-18/h9,13H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGGAZGKYSJRDBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C)N2CCOC(C2)C(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

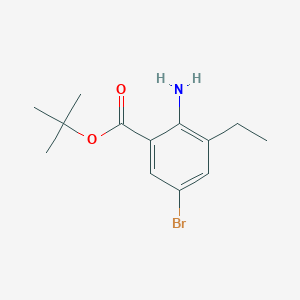
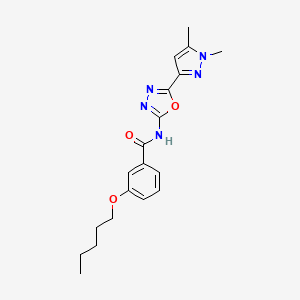
![3-cyclopentyl-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)propanamide](/img/structure/B2901224.png)
![Ethyl 2-[[4-(1,1-dioxothiazinan-2-yl)benzoyl]amino]benzoate](/img/structure/B2901225.png)
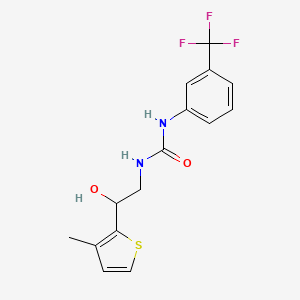
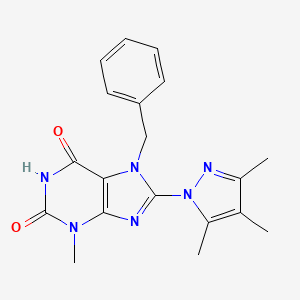
![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2901233.png)
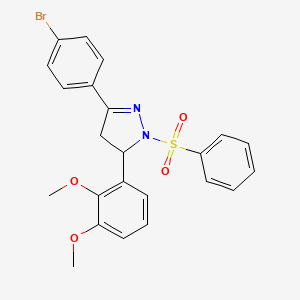
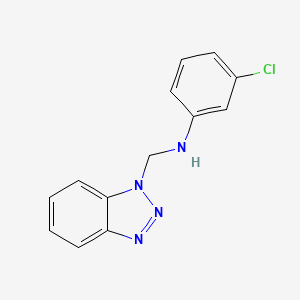

![N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2901240.png)


![1-(4-bromobenzyl)-3-(4-fluorophenyl)-7,9-dimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2901244.png)